molecular formula C5H11N2O3P B3050362 Diazomethyl-phosphonic-acid-diethylester CAS No. 25411-73-8

Diazomethyl-phosphonic-acid-diethylester

Cat. No.: B3050362
CAS No.: 25411-73-8
M. Wt: 178.13 g/mol
InChI Key: NIOUPZZEDGIWIT-UHFFFAOYSA-N
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Description

Diazomethyl-phosphonic-acid-diethylester is a diazo compound with the molecular formula C5H11N2O3P. It is known for its versatility in organic synthesis and its ability to participate in various chemical reactions. This compound is particularly valuable in the field of phosphonate chemistry, where it serves as a building block for the synthesis of complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diazomethyl-phosphonic-acid-diethylester typically involves a palladium-catalyzed cross-coupling reaction between an alkyl halide and an allyl Grignard reagent . This method ensures high yields and purity of the final product. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. Industrial production may also involve continuous flow reactors to enhance the scalability of the process .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

1-[diazomethyl(ethoxy)phosphoryl]oxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N2O3P/c1-3-9-11(8,5-7-6)10-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOUPZZEDGIWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C=[N+]=[N-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N2O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449181
Record name diazomethyl-phosphonic-acid-diethylester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25411-73-8
Record name diazomethyl-phosphonic-acid-diethylester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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